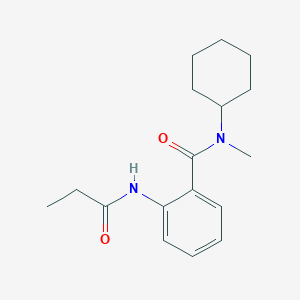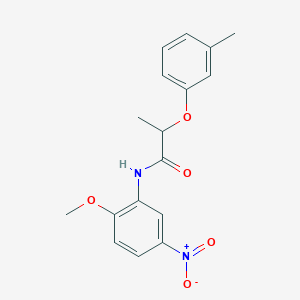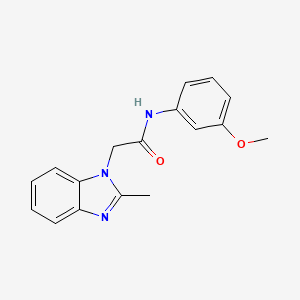![molecular formula C17H17NO2 B4397631 N-[4-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4397631.png)
N-[4-(allyloxy)phenyl]-2-phenylacetamide
Overview
Description
N-[4-(allyloxy)phenyl]-2-phenylacetamide, also known as AOPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AOPP is a member of the phenylacetamide family of compounds, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of N-[4-(allyloxy)phenyl]-2-phenylacetamide is not fully understood, but several studies have suggested that it exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of cancer. This compound has been shown to inhibit HDAC activity, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has been shown to exhibit several other biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(allyloxy)phenyl]-2-phenylacetamide is its high potency and selectivity against cancer cells. This makes it a promising candidate for the development of targeted anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may pose challenges in its formulation and administration.
Future Directions
There are several future directions for the research and development of N-[4-(allyloxy)phenyl]-2-phenylacetamide. One potential direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another direction is the exploration of its potential therapeutic applications in other disease areas, such as neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion
In conclusion, this compound is a promising compound with significant potential for the development of targeted anti-cancer drugs. Its potent anti-cancer activity, inhibition of HDACs, and potential therapeutic applications in other disease areas make it an attractive candidate for further research and development. While there are some limitations to its use in lab experiments, the future directions for this compound research are promising and warrant further investigation.
Scientific Research Applications
N-[4-(allyloxy)phenyl]-2-phenylacetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.
properties
IUPAC Name |
2-phenyl-N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)18-17(19)13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCZDOYNMQFPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-bromo-N-[2-(cyclopentylamino)-2-oxoethyl]benzamide](/img/structure/B4397551.png)
![ethyl 4-{N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycyl}-1-piperazinecarboxylate](/img/structure/B4397566.png)
![1-ethyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B4397567.png)
![{[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4397570.png)

![{3-methoxy-4-[2-nitro-5-(trifluoromethyl)phenoxy]phenyl}methanol](/img/structure/B4397584.png)


![N-[2-(aminocarbonyl)phenyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4397623.png)

![({1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4397646.png)

![2-[(3-methoxy-4-propoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4397653.png)